molecular formula C15H21NO4 B3247146 Methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate CAS No. 180863-35-8

Methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate

Cat. No. B3247146
CAS RN: 180863-35-8
M. Wt: 279.33 g/mol
InChI Key: DFFXODHIBKZVSS-UHFFFAOYSA-N
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Description

Methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate, commonly known as Boc-Met-OMe, is a chemical compound used in scientific research. It is a derivative of methionine, an essential amino acid that plays a crucial role in protein synthesis and metabolism. Boc-Met-OMe is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and acetone.

Mechanism of Action

Boc-Met-OMe is an amino acid derivative that acts as a substrate for enzymes involved in protein synthesis. It is incorporated into peptides during the elongation phase of protein synthesis, where it forms peptide bonds with other amino acids. Boc-Met-OMe is also used as a protecting group for the amino group of methionine during peptide synthesis. The Boc group is removed using acid or base, exposing the amino group for further reactions.
Biochemical and Physiological Effects
Boc-Met-OMe does not have any direct biochemical or physiological effects on its own. Its effects are mainly attributed to its use in peptide synthesis. Peptides synthesized using Boc-Met-OMe have various biochemical and physiological effects, depending on their sequence and structure. Methionine-containing peptides play a crucial role in protein synthesis, antioxidant defense, and immune function.

Advantages and Limitations for Lab Experiments

Boc-Met-OMe has several advantages for lab experiments. It is easily synthesized using standard procedures, and it is readily available from commercial suppliers. It is also stable under standard storage conditions, making it easy to handle and transport. However, Boc-Met-OMe has some limitations. It is relatively expensive compared to other amino acid derivatives, and it requires careful handling due to its toxicity.

Future Directions

There are several future directions for the use of Boc-Met-OMe in scientific research. One possible direction is the synthesis of novel peptides with improved biological activity and specificity. Another direction is the development of new synthetic methods for Boc-Met-OMe that are more efficient and cost-effective. Additionally, Boc-Met-OMe can be used as a tool for studying the mechanism of action of enzymes involved in peptide synthesis. Overall, Boc-Met-OMe has significant potential for advancing the field of peptide synthesis and biochemistry.
Conclusion
In conclusion, Boc-Met-OMe is a chemical compound used in scientific research as a building block for peptide synthesis. It is synthesized using a series of chemical reactions that involve the protection and deprotection of functional groups. Boc-Met-OMe is widely used in scientific research due to its stability, availability, and ease of handling. It has several advantages for lab experiments, but it also has some limitations. Boc-Met-OMe has significant potential for advancing the field of peptide synthesis and biochemistry, and there are several future directions for its use in scientific research.

Scientific Research Applications

Boc-Met-OMe is widely used in scientific research as a reagent for peptide synthesis. Peptides are short chains of amino acids that play a vital role in various biological processes. Boc-Met-OMe is used as a building block in the synthesis of peptides, especially those containing methionine. It is also used to protect the amino group of methionine during peptide synthesis, preventing unwanted side reactions.

properties

IUPAC Name

methyl 3-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16(4)10-11-7-6-8-12(9-11)13(17)19-5/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFXODHIBKZVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC(=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50732687
Record name Methyl 3-{[(tert-butoxycarbonyl)(methyl)amino]methyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate

CAS RN

180863-35-8
Record name Methyl 3-{[(tert-butoxycarbonyl)(methyl)amino]methyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolve 3-(tert-butoxycarbonylamino-methyl)-benzoic acid methyl ester (2.80 g, 10.6 mmol) in dimethylformamide (60 mL). Add 60% sodium hydride dispersion in oil (0.52 g, 13 mmol). Stir for 1 hr. Add methyl iodide (0.81 mL, 13 mmol) and stir for additional 1 hr. Quench the reaction with water and concentrate. Partition the residue between ethyl acetate and water. Separate the organic layer and dry over sodium sulfate. Filter and concentrate. Purify the residue by chromatography (silica gel) eluting with 15-25% ethyl acetate/hexane to provide the title compound (1.70 g, 57%).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
0.52 g
Type
reactant
Reaction Step Two
Quantity
0.81 mL
Type
reactant
Reaction Step Three
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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